3-(Morpholin-4-yl)-4-oxo-4-(tetrahydrofuran-2-ylmethoxy)butanoic acid

Description

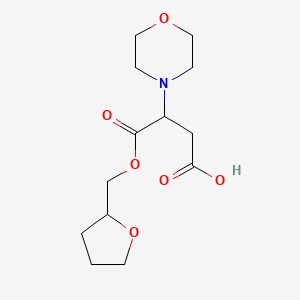

3-(Morpholin-4-yl)-4-oxo-4-(tetrahydrofuran-2-ylmethoxy)butanoic acid is a butanoic acid derivative featuring a morpholine ring at the 3-position and a tetrahydrofuran-2-ylmethoxy (THF methoxy) group at the 4-oxo position. Its structural complexity arises from the combination of heterocyclic moieties (morpholine and THF) and a reactive 4-oxo group, which may influence solubility, bioavailability, and target interactions .

Properties

IUPAC Name |

3-morpholin-4-yl-4-oxo-4-(oxolan-2-ylmethoxy)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO6/c15-12(16)8-11(14-3-6-18-7-4-14)13(17)20-9-10-2-1-5-19-10/h10-11H,1-9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZSYQOAPFHKLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC(=O)C(CC(=O)O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-4-yl)-4-oxo-4-(tetrahydrofuran-2-ylmethoxy)butanoic acid typically involves multi-step organic reactions One common approach starts with the preparation of the tetrahydrofuran-2-ylmethoxy intermediate, followed by its coupling with a morpholine derivative under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-4-yl)-4-oxo-4-(tetrahydrofuran-2-ylmethoxy)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Morpholin-4-yl)-4-oxo-4-(tetrahydrofuran-2-ylmethoxy)butanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-yl)-4-oxo-4-(tetrahydrofuran-2-ylmethoxy)butanoic acid involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors, while the tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability. The butanoic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Core Structural Features

The target compound shares a 4-oxo butanoic acid backbone with several analogs, differing primarily in substituents:

Functional Group Impact on Properties

- Morpholine vs. Anilino/Other Groups: The morpholine ring in the target compound enhances polarity and water solubility compared to the anilino group in CAS 909366-66-1 .

- THF Methoxy vs. Aryl/OPP Groups : The THF methoxy substituent balances lipophilicity and steric bulk, contrasting with the hydrophobic aryl groups in ’s compounds or the bulky OPP group in Fmoc-D-Asp(OPP)-OH . This may influence membrane permeability and metabolic stability.

Pharmacological and Industrial Relevance

- This contrasts with sulfur-containing analogs (), which may target cysteine proteases via disulfide bond formation .

- Peptide Synthesis : While Fmoc-D-Asp(OPP)-OH () is explicitly used in peptide elongation, the target compound’s carboxylic acid group could serve as a linker for conjugation or prodrug development .

Biological Activity

3-(Morpholin-4-yl)-4-oxo-4-(tetrahydrofuran-2-ylmethoxy)butanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C14H19N1O5

- Molecular Weight : 285.31 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. The morpholine ring is known for enhancing solubility and bioavailability, while the tetrahydrofuran moiety contributes to its structural stability and potential lipophilicity.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic processes, which may lead to therapeutic effects in conditions such as cancer and inflammation.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated significant cytotoxicity against several cancer cell lines, including:

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

Table 1 summarizes the cytotoxic effects observed:

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Inhibition studies revealed:

- COX-1 IC50 : 25 µM

- COX-2 IC50 : 18 µM

These findings suggest that it may be effective in treating inflammatory diseases.

Case Studies

A notable study investigated the effects of this compound on inflammation-related pathways. The results indicated a reduction in pro-inflammatory cytokines (TNF-alpha, IL-6) in cellular models treated with the compound, supporting its potential use in inflammatory conditions.

Research Findings

Recent literature has focused on the structure–activity relationship (SAR) of similar compounds, providing insights into how modifications can enhance biological activity. For example, alterations in substituents on the morpholine ring or the butanoic acid backbone have been linked to increased potency against specific targets.

Summary of Findings:

- Enhanced Cytotoxicity : Modifications leading to better receptor binding.

- Improved Selectivity : Targeting specific cancer types while minimizing effects on healthy cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.